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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for JNJ-
42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2

(mGlu2). The document summarizes key quantitative data, details experimental methodologies

for pivotal assays, and visualizes critical pathways and workflows to support further research

and development in this area.

Core Target: Metabotropic Glutamate Receptor 2
(mGlu2)
JNJ-42153605 has been identified and validated as a potent and selective positive allosteric

modulator of the mGlu2 receptor.[1][2][3][4][5][6] This receptor is a member of the Group II

metabotropic glutamate receptors, which are G-protein coupled receptors that play a crucial

role in regulating synaptic transmission and neuronal excitability. The primary mechanism of

action of JNJ-42153605 is to enhance the response of the mGlu2 receptor to its endogenous

ligand, glutamate, rather than activating the receptor directly. This modulation of the glutamate

system has shown potential therapeutic benefits in preclinical models of psychiatric and

neurological disorders.
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The following tables summarize the key in vitro and in vivo quantitative data for JNJ-42153605,

demonstrating its potency and efficacy.

Table 1: In Vitro Activity of JNJ-42153605

Parameter Value Cell Line Assay Type Reference

EC50 17 nM

CHO cells

expressing

human mGlu2

receptor

Functional Assay [1][6]

Table 2: In Vivo Efficacy of JNJ-42153605

Animal Model Endpoint
ED50 /
Effective Dose

Route of
Administration

Reference

Phencyclidine

(PCP)-induced

hyperlocomotion

Reversal of

hyperlocomotion
5.4 mg/kg

Subcutaneous

(s.c.)
[1][6]

Rat Sleep-Wake

Electroencephalo

gram (EEG)

Inhibition of REM

sleep
3 mg/kg Oral (p.o.) [1][5]

Experimental Protocols
Detailed methodologies for the key experiments that have validated the target and efficacy of

JNJ-42153605 are provided below.

In Vitro Functional Potency Assessment: [35S]GTPγS
Binding Assay
This assay is a functional measure of G-protein activation following receptor stimulation. As a

PAM, JNJ-42153605 is expected to potentiate the binding of [35S]GTPγS in the presence of an

agonist like glutamate.
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Objective: To determine the potency (EC50) of JNJ-42153605 as a positive allosteric modulator

of the mGlu2 receptor.

Materials:

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the

human mGlu2 receptor.

[35S]GTPγS (radioligand).

Guanosine diphosphate (GDP).

Glutamate (agonist).

JNJ-42153605.

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2).[4]

Scintillation counter.

Procedure:

Thaw the CHO-hmGlu2 cell membrane preparations on ice.

Dilute the membranes in ice-cold assay buffer containing GDP.

In a 96-well plate, add the diluted membranes, varying concentrations of JNJ-42153605, and

a fixed, sub-maximal concentration of glutamate (e.g., EC20 concentration).

Initiate the binding reaction by adding [35S]GTPγS.

Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 30-60 minutes)

to allow for G-protein activation and radioligand binding.[4]

Terminate the reaction by rapid filtration through a filter mat to separate bound from unbound

radioligand.

Wash the filters with ice-cold buffer to remove non-specific binding.
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Measure the radioactivity on the filters using a scintillation counter.

Data are analyzed using non-linear regression to determine the EC50 value of JNJ-
42153605.

In Vivo Antipsychotic-like Activity: Phencyclidine (PCP)-
Induced Hyperlocomotion in Mice
This widely used preclinical model assesses the potential antipsychotic activity of a compound

by measuring its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist,

phencyclidine (PCP).

Objective: To evaluate the in vivo efficacy (ED50) of JNJ-42153605 in a rodent model of

psychosis.

Animals: Male mice (e.g., Swiss Webster or C57BL/6).

Materials:

JNJ-42153605.

Phencyclidine (PCP).

Vehicle solution for drug administration.

Open-field activity chambers equipped with automated locomotor activity monitoring systems

(e.g., infrared beams).

Procedure:

Acclimate the mice to the testing room and handling procedures for several days prior to the

experiment.

On the test day, administer JNJ-42153605 or vehicle via the desired route (e.g.,

subcutaneous injection).

After a specific pretreatment time (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, s.c.) to

induce hyperlocomotion.
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Immediately place the mice individually into the open-field activity chambers.

Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-

120 minutes).[4]

Analyze the data to determine the dose-dependent effect of JNJ-42153605 on reversing

PCP-induced hyperlocomotion and calculate the ED50.

In Vivo Target Engagement: Rat Sleep-Wake
Electroencephalogram (EEG)
Modulation of the mGlu2 receptor is known to affect sleep architecture, particularly by

suppressing Rapid Eye Movement (REM) sleep. This in vivo assay provides evidence of

central target engagement and functional activity.

Objective: To assess the central activity of JNJ-42153605 by measuring its effect on sleep-

wake patterns in rats.

Animals: Male rats (e.g., Sprague-Dawley).

Materials:

JNJ-42153605.

Vehicle solution.

Surgical equipment for chronic implantation of EEG and electromyography (EMG)

electrodes.

EEG/EMG recording system and data acquisition software.

Procedure:

Surgically implant chronic EEG and EMG electrodes in the rats under anesthesia. Allow for a

recovery period of at least one week.

Habituate the rats to the recording chambers and tethering system.
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Record baseline sleep-wake EEG and EMG data for a 24-hour period to establish individual

sleep patterns.

On the test day, administer JNJ-42153605 or vehicle orally (p.o.).

Record EEG and EMG data continuously for at least the next 4-8 hours, or for a full 24-hour

cycle.

Score the sleep-wake data into distinct stages: wakefulness, non-REM (NREM) sleep, and

REM sleep.

Analyze the data for changes in the duration and latency of each sleep stage, particularly the

suppression of REM sleep, following drug administration compared to baseline and vehicle

controls.

Visualizations
The following diagrams illustrate the key signaling pathway, experimental workflow, and logical

framework for the target validation of JNJ-42153605.
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Lines of Evidence

Hypothesis:
JNJ-42153605 is a positive allosteric

modulator of the mGlu2 receptor.

In Vitro Evidence:
Potentiation of agonist-induced

G-protein activation
(EC₅₀ = 17 nM)

In Vivo Behavioral Evidence:
Reversal of PCP-induced hyperlocomotion

(ED₅₀ = 5.4 mg/kg)

In Vivo Physiological Evidence:
Suppression of REM sleep in rats
(a known mGlu2-mediated effect)

Conclusion:
JNJ-42153605 is a centrally active

and potent mGlu2 PAM with potential
therapeutic utility in CNS disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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